3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. These compounds have garnered significant interest due to their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Mechanism of Action
Target of Action
3-(Benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide primarily targets ATP-sensitive potassium (K_ATP) channels . These channels play a crucial role in regulating cellular membrane potential and are involved in various physiological processes, including insulin secretion, muscle contraction, and neuronal activity .
Mode of Action
The compound interacts with K_ATP channels by binding to the sulfonylurea receptor (SUR) subunit . This binding inhibits the channel’s activity, leading to membrane depolarization. In pancreatic beta cells, this depolarization triggers the opening of voltage-dependent calcium channels, resulting in an influx of calcium ions and subsequent insulin release .
Biochemical Pathways
By modulating K_ATP channels, this compound affects several biochemical pathways. In pancreatic beta cells, the inhibition of K_ATP channels enhances insulin secretion, which is crucial for glucose homeostasis . Additionally, the compound’s action on K_ATP channels in cardiac and smooth muscle cells influences vascular tone and cardiac contractility .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally and exhibits good bioavailability . It is metabolized primarily in the liver by cytochrome P450 enzymes and excreted via the kidneys . The compound’s half-life and clearance rates are influenced by its lipophilicity and molecular structure .
Result of Action
At the molecular level, the inhibition of K_ATP channels by this compound leads to increased intracellular calcium levels in target cells . This results in enhanced insulin secretion in pancreatic beta cells, improved cardiac contractility, and altered vascular tone . These effects contribute to the compound’s potential therapeutic applications in diabetes, cardiovascular diseases, and hypertension .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the compound’s action, efficacy, and stability . For instance, variations in pH can affect the ionization state of the compound, altering its binding affinity to K_ATP channels . Temperature changes can impact the compound’s stability and its interaction kinetics with target proteins . Additionally, the presence of competing ions or molecules can modulate the compound’s efficacy by affecting its availability and binding to target sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with various reagents. One common method includes the reduction of nitro groups followed by cyclization with trimethyl orthoacetate. Bromination and subsequent nucleophilic substitution with arylboronic acids via Suzuki coupling are also employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylthio and propyl positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as arylboronic acids in the presence of palladium catalysts for Suzuki coupling.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different pharmacological activities.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its antihypertensive, antidiabetic, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold.
Hydrochlorothiazide: Another diuretic with a related structure.
Phthalazinone derivatives: Structurally related compounds used in various therapeutic applications.
Uniqueness
3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substitutions at the benzylthio and propyl positions, which can confer distinct pharmacological properties compared to other similar compounds .
Properties
IUPAC Name |
3-benzylsulfanyl-4-propyl-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-2-12-19-15-10-6-7-11-16(15)23(20,21)18-17(19)22-13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTPRHVXRZGZQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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